molecular formula C20H18N4O4 B2462642 1-ethyl-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1210409-96-3

1-ethyl-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2462642
CAS No.: 1210409-96-3
M. Wt: 378.388
InChI Key: FMBKZLALWUDZJK-UHFFFAOYSA-N
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Description

1-ethyl-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H18N4O4 and its molecular weight is 378.388. The purity is usually 95%.
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Scientific Research Applications

Synthetic Processes and Derivatives Formation

  • A study by Raol and Acharya (2015) describes the synthesis of novel 1,3,4-oxadiazole derivatives, starting from ethyl naphtho[2,1-b]furan-2-carboxylate. This compound undergoes reactions to form derivatives that are evaluated for their antibacterial and antifungal activities (Raol & Acharya, 2015).

  • Aleksandrov and El’chaninov (2017) synthesized N-(1-Naphthyl)furan-2-carboxamide and then treated it with P2S5 to obtain 2-(furan-2-yl)benzo[e][1,3]benzothiazole, which underwent various electrophilic substitution reactions (Aleksandrov & El’chaninov, 2017).

  • Varde and Acharya (2017) synthesized a novel ligand using a Mannich reaction and characterized transition metal chelates of this ligand. The chelating properties and antifungal activity of these chelates were evaluated (Varde & Acharya, 2017).

Biological Assessment and Pharmacological Activities

  • Singala, Talpara, and Shah (2018) focused on the synthesis and biological assessment of new 1,2,4-triazole derivatives. These derivatives were evaluated for their antibacterial and antifungal activities, demonstrating the pharmacological potential of such compounds (Singala, Talpara, & Shah, 2018).

  • Kumaraswamy et al. (2008) synthesized 2-(1-naphtho[2,1-b]furan-2-yl-carbonyl)-3,5-disubstituted-2,3-dihydro-1H-pyrazoles and evaluated them for antimicrobial, antiinflammatory, analgesic, anthelmintic, diuretic, and antipyretic activities. This study showcases the diverse biological applications of such compounds (Kumaraswamy et al., 2008).

  • Deady et al. (2005) synthesized carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones and tested them for cytotoxicity against murine P388 leukemia and Lewis lung carcinoma. Several compounds showed potent cytotoxicity, indicating their potential as anti-cancer agents (Deady et al., 2005).

Antimicrobial and Antioxidant Activity

  • Devi et al. (2010) synthesized and investigated the antimicrobial and antioxidant activity of 3-Nitro-N-(3-chloro-2-oxo-substituted-phenyl-azetidin-1-yl)naphtho[2,1-b]furan-2-carboxamides. Their study adds to the understanding of the antimicrobial and antioxidant properties of such compounds (Devi et al., 2010).

Properties

IUPAC Name

1-ethyl-N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4/c1-3-24-11-15(18(25)14-7-6-12(2)22-19(14)24)20(26)21-10-13-9-17(28-23-13)16-5-4-8-27-16/h4-9,11H,3,10H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMBKZLALWUDZJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NCC3=NOC(=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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